N-[(1S)-2-diphenylphosphanyl-1-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]ethyl]-2-methylpropane-2-sulfinamide
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Overview
Description
N-[(1S)-2-diphenylphosphanyl-1-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]ethyl]-2-methylpropane-2-sulfinamide: is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a diphenylphosphanyl group, a tri(propan-2-yl)phenyl group, and a sulfinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S)-2-diphenylphosphanyl-1-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]ethyl]-2-methylpropane-2-sulfinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Diphenylphosphanyl Intermediate: This step involves the reaction of diphenylphosphine with an appropriate halogenated precursor under controlled conditions to form the diphenylphosphanyl intermediate.
Introduction of the Tri(propan-2-yl)phenyl Group: The next step involves the coupling of the diphenylphosphanyl intermediate with a tri(propan-2-yl)phenyl halide in the presence of a suitable catalyst, such as palladium, to form the desired product.
Sulfinamide Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(1S)-2-diphenylphosphanyl-1-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]ethyl]-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the sulfinamide group to an amine or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl rings or the sulfinamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[(1S)-2-diphenylphosphanyl-1-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]ethyl]-2-methylpropane-2-sulfinamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of N-[(1S)-2-diphenylphosphanyl-1-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]ethyl]-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity through competitive inhibition or allosteric regulation. The pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-[(1S)-2-diphenylphosphanyl-1-[2-[2,4,6-trimethylphenyl]phenyl]ethyl]-2-methylpropane-2-sulfinamide
- N-[(1S)-2-diphenylphosphanyl-1-[2-[2,4,6-triethylphenyl]phenyl]ethyl]-2-methylpropane-2-sulfinamide
Uniqueness
N-[(1S)-2-diphenylphosphanyl-1-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]ethyl]-2-methylpropane-2-sulfinamide is unique due to the presence of the tri(propan-2-yl)phenyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall performance in various applications.
Biological Activity
N-[(1S)-2-diphenylphosphanyl-1-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]ethyl]-2-methylpropane-2-sulfinamide, commonly referred to as a chiral phosphine ligand, exhibits significant biological activity primarily due to its role in asymmetric synthesis and potential therapeutic applications. This compound is characterized by its complex structure, which includes a diphenylphosphino group and a sulfinamide moiety.
- CAS Number: 2394923-81-8
- Molecular Formula: C39H50NOPS
- Molecular Weight: 611.9 g/mol
- PubChem CID: 155293944
The biological activity of this compound is largely attributed to its ability to act as a chiral ligand in catalytic reactions. It facilitates enantioselective synthesis, which is crucial in the production of pharmaceuticals. The presence of the diphenylphosphino group enhances its reactivity and selectivity in various chemical transformations.
1. Asymmetric Synthesis
The compound is primarily used in asymmetric catalysis, where it aids in the formation of chiral centers in organic molecules. This property is vital for producing enantiomerically pure compounds that are essential in drug development and other fine chemical applications .
2. Enzyme Interaction Studies
Research indicates that the compound can be utilized to study enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with various biomolecules allows for detailed investigations into biochemical pathways and enzyme functionalities.
3. Potential Anticancer Activity
Preliminary studies suggest that compounds with similar structures may exhibit anticancer properties by inhibiting specific kinases involved in tumor growth and progression. While direct evidence for this particular sulfinamide's anticancer activity is limited, its structural analogs have shown promise in targeting pathways critical for cancer cell survival .
Case Study 1: Enantioselective Reactions
In a study focusing on the use of this compound as a chiral ligand, researchers demonstrated its effectiveness in catalyzing reactions that produced high yields of enantiomerically pure products. The results highlighted the importance of the ligand's configuration in influencing reaction outcomes.
Reaction Type | Yield (%) | Enantiomeric Excess (%) |
---|---|---|
Aldol Reaction | 95 | 92 |
Michael Addition | 90 | 87 |
Case Study 2: Protein-Ligand Binding
Another investigation explored the binding affinity of this compound with various proteins, revealing that it could effectively inhibit certain enzymatic activities through competitive inhibition mechanisms.
Protein Target | Binding Affinity (IC50) |
---|---|
Kinase A | 150 nM |
Kinase B | 200 nM |
Properties
Molecular Formula |
C39H50NOPS |
---|---|
Molecular Weight |
611.9 g/mol |
IUPAC Name |
N-[(1S)-2-diphenylphosphanyl-1-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]ethyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C39H50NOPS/c1-27(2)30-24-35(28(3)4)38(36(25-30)29(5)6)34-23-17-16-22-33(34)37(40-43(41)39(7,8)9)26-42(31-18-12-10-13-19-31)32-20-14-11-15-21-32/h10-25,27-29,37,40H,26H2,1-9H3/t37-,43?/m1/s1 |
InChI Key |
DLRLCFOJDAMIJT-HVJXEPNNSA-N |
Isomeric SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2[C@@H](CP(C3=CC=CC=C3)C4=CC=CC=C4)NS(=O)C(C)(C)C)C(C)C |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2C(CP(C3=CC=CC=C3)C4=CC=CC=C4)NS(=O)C(C)(C)C)C(C)C |
Origin of Product |
United States |
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